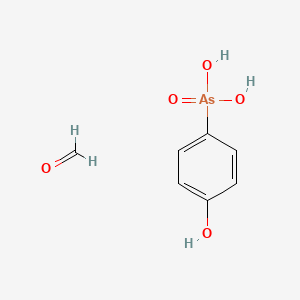
Benzocal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzocal is an organic compound with a benzene ring structure. It is known for its various applications in chemistry, biology, medicine, and industry. The compound is characterized by its aromatic properties and is often used as a precursor in the synthesis of other chemical compounds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Benzocal can be synthesized through several methods. One common method involves the oxidation of toluene using oxygen gas in the presence of a catalyst such as manganese or cobalt naphthenates . Another method involves the hydrolysis of benzonitrile in the presence of sodium hydroxide . These methods typically require specific reaction conditions, such as high temperature and pressure, to achieve optimal yields.
Industrial Production Methods
In industrial settings, this compound is often produced through the partial oxidation of toluene. This process employs oxygen gas and catalysts like manganese or cobalt naphthenates to facilitate the reaction . The resulting product is then purified through crystallization and other separation techniques to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions
Benzocal undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form benzoic acid or other derivatives.
Reduction: It can be reduced to form benzyl alcohol or other reduced forms.
Substitution: This compound can undergo electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like chlorine, nitric acid, and sulfuric acid are used for halogenation, nitration, and sulfonation reactions, respectively.
Major Products Formed
Oxidation: Benzoic acid, benzaldehyde.
Reduction: Benzyl alcohol.
Substitution: Chlorobenzene, nitrobenzene, benzenesulfonic acid.
Wissenschaftliche Forschungsanwendungen
Benzocal has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme inhibition and metabolic pathways.
Medicine: Utilized in the development of pharmaceuticals, particularly as a local anesthetic.
Industry: Applied in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
Benzocal exerts its effects by interacting with specific molecular targets and pathways. For instance, as a local anesthetic, it binds to sodium channels in nerve cells, preventing the influx of sodium ions and thereby blocking nerve impulse transmission . This action results in the temporary relief of pain and itching.
Vergleich Mit ähnlichen Verbindungen
Benzocal is similar to other aromatic compounds such as benzoic acid, benzaldehyde, and benzyl alcohol . it is unique in its specific applications and properties. For example:
Benzoic Acid: Primarily used as a food preservative and in the treatment of fungal infections.
Benzaldehyde: Commonly used in the synthesis of perfumes and flavoring agents.
Benzyl Alcohol: Utilized as a solvent and in the manufacture of other chemicals.
These compounds share a benzene ring structure but differ in their functional groups and specific uses.
Eigenschaften
Molekularformel |
C7H9AsO5 |
|---|---|
Molekulargewicht |
248.06 g/mol |
IUPAC-Name |
formaldehyde;(4-hydroxyphenyl)arsonic acid |
InChI |
InChI=1S/C6H7AsO4.CH2O/c8-6-3-1-5(2-4-6)7(9,10)11;1-2/h1-4,8H,(H2,9,10,11);1H2 |
InChI-Schlüssel |
NMZAUYUTBVJHEZ-UHFFFAOYSA-N |
Kanonische SMILES |
C=O.C1=CC(=CC=C1O)[As](=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


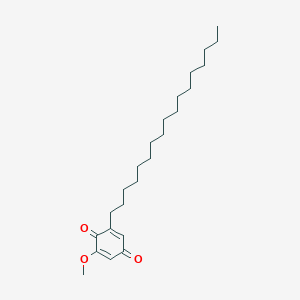
![Azane; 2-[2-(2-hexadecoxyethoxy)ethoxy]ethyl hydrogen sulfate](/img/structure/B13765664.png)
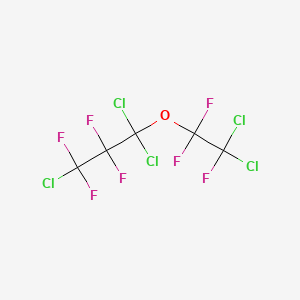
![1-[2-[2-(4-Chlorophenoxy)ethoxy]-2-(2,4-dichlorophenyl)-1-methylvinyl]-1H-imidazolium nitrate](/img/structure/B13765672.png)
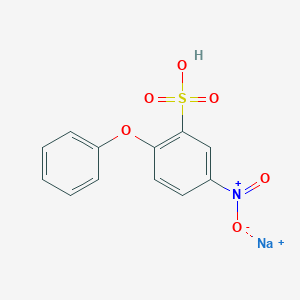
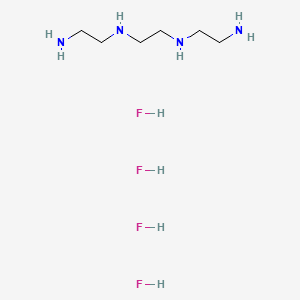
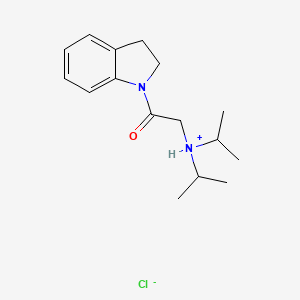
![12H-Dibenzo[d,g][1,3,2]dioxaphosphocin, 4,8-dicyclohexyl-6-hydroxy-2,10-dimethyl-](/img/structure/B13765689.png)
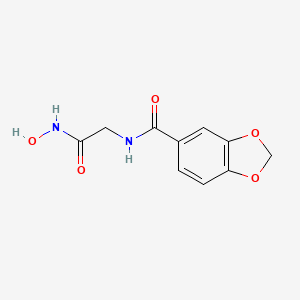
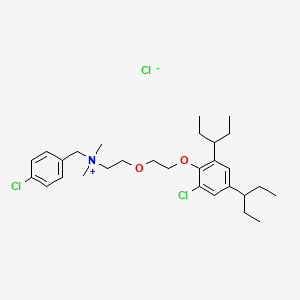
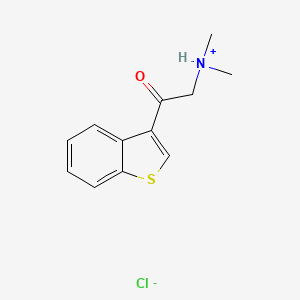
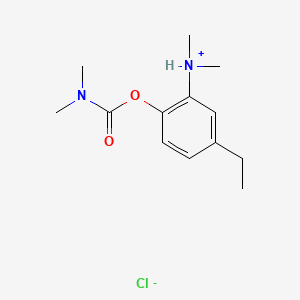
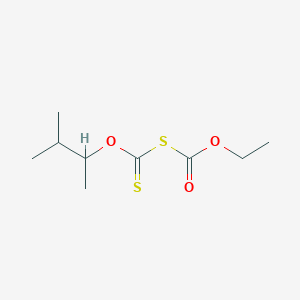
![Methyl [5-methyl-2-(4-methylphenyl)-1,3-thiazol-4-YL]acetate](/img/structure/B13765740.png)
